Diacetone-D-glucose

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

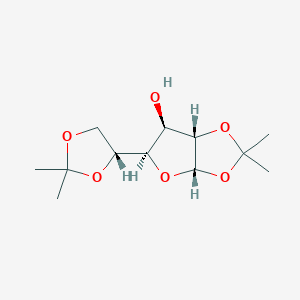

(3aS,5R,6R,6aS)-5-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O6/c1-11(2)14-5-6(16-11)8-7(13)9-10(15-8)18-12(3,4)17-9/h6-10,13H,5H2,1-4H3/t6-,7+,8-,9-,10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEJGAYKWRDILTF-SVSWQMSJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC(O1)C2C(C3C(O2)OC(O3)(C)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(OC[C@H](O1)[C@H]2[C@H]([C@H]3[C@@H](O2)OC(O3)(C)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White powder; [Alfa Aesar MSDS] | |

| Record name | Diacetoneglucose | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20550 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

582-52-5 | |

| Record name | .alpha.-D-Glucofuranose, 1,2:5,6-bis-O-(1-methylethylidene)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.625 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Chemical Properties of Diacetone-D-glucose

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diacetone-D-glucose, also known as 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose, is a versatile and commercially significant derivative of D-glucose.[1][2] Its unique structural features, wherein two isopropylidene groups protect four of the five hydroxyl groups of glucose, render the C3 hydroxyl group readily available for a variety of chemical modifications.[1][3] This attribute makes it a crucial building block and intermediate in the synthesis of a wide array of organic compounds, including rare sugars, modified nucleosides, and other biologically active molecules.[4][5] This technical guide provides a comprehensive overview of the chemical properties of this compound, detailed experimental protocols, and logical workflows to support its application in research and development.

Chemical and Physical Properties

This compound is a white to off-white crystalline powder.[1][6][7] It is stable under normal laboratory conditions and can be stored at room temperature, protected from light.[3][8] Key quantitative properties are summarized in the table below for easy reference.

| Property | Value | References |

| Molecular Formula | C₁₂H₂₀O₆ | [6][9][10] |

| Molecular Weight | 260.28 g/mol | [6][9][10] |

| Melting Point | 107-113 °C | [6][11] |

| Specific Optical Rotation ([α]D²⁰) | -17° to -19° (c=2, H₂O) | [6][11] |

| -11.5° ± 1° (c=5, EtOH) | ||

| Solubility | Slightly soluble in water. The solubility in H₂O at 17.5°C is 4.3%.[4][12] Soluble in 7 volumes of H₂O at its boiling point.[4] It is also soluble in chloroform (B151607) and methanol.[12] | [4][12] |

| Density | 1.214 g/cm³ | [11] |

| Flash Point | 173.2 °C | [11] |

| Assay | ≥98% | [6][7] |

Reactivity and Stability

This compound is stable under neutral and basic conditions but is susceptible to hydrolysis under acidic conditions, which selectively removes the 5,6-O-isopropylidene group to yield 1,2-O-isopropylidene-α-D-glucofuranose (monoacetone glucose).[13] The compound is incompatible with strong oxidizing agents.[8] Its primary utility in chemical synthesis stems from the reactivity of the unprotected hydroxyl group at the C3 position, which can undergo a variety of reactions such as oxidation, esterification, and etherification.[1][3]

Experimental Protocols

Synthesis of this compound from D-glucose

The synthesis of this compound typically involves the acid-catalyzed reaction of D-glucose with acetone (B3395972).[13]

Materials:

-

D-glucose

-

Anhydrous acetone

-

Concentrated sulfuric acid or another Lewis acid catalyst (e.g., boron trifluoride etherate)[14]

-

Anhydrous copper(II) sulfate (B86663) (optional, as a drying agent)[13]

-

Sodium bicarbonate solution

-

Dichloromethane or other suitable organic solvent for extraction

-

Cyclohexane (B81311) or petroleum ether for recrystallization

Procedure:

-

Suspend D-glucose in a significant excess of anhydrous acetone in a reaction vessel equipped with a stirrer.

-

Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid with vigorous stirring.[13]

-

Continue stirring at room temperature for several hours (typically 6-8 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[13]

-

Upon completion, neutralize the reaction mixture by adding a saturated solution of sodium bicarbonate until effervescence ceases.

-

Filter the mixture to remove any inorganic salts.

-

Evaporate the acetone under reduced pressure to obtain a crude syrup.

-

Extract the product from the aqueous residue using an organic solvent like dichloromethane.[15]

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude product.

-

Purify the crude this compound by recrystallization from a suitable solvent system such as cyclohexane or petroleum ether to obtain white, needle-like crystals.[4][14]

Determination of Specific Optical Rotation

Materials:

-

This compound

-

Volumetric flask (e.g., 10 mL)

-

Polarimeter

-

Solvent (e.g., deionized water or ethanol)

Procedure:

-

Accurately weigh a specific amount of this compound (e.g., 200 mg for a 2% solution in water).

-

Dissolve the sample in the chosen solvent in a volumetric flask and dilute to the mark.

-

Ensure the solution is homogeneous and free of air bubbles.

-

Fill the polarimeter cell with the solution, ensuring no air bubbles are trapped in the light path.

-

Measure the optical rotation of the solution at a specified wavelength (typically the sodium D-line, 589 nm) and temperature (usually 20°C).

-

Calculate the specific rotation using the formula: [α] = α / (l × c), where α is the observed rotation, l is the path length of the cell in decimeters, and c is the concentration of the solution in g/mL.

Logical Relationships and Workflows

The synthesis and purification of this compound can be represented as a clear workflow, highlighting the key stages from starting materials to the final pure product.

Caption: A workflow diagram illustrating the key steps in the synthesis and purification of this compound.

The primary utility of this compound in synthetic chemistry is as a precursor for modifications at the C3 position. A logical diagram can illustrate this relationship.

Caption: A diagram showing the main reaction pathways involving the C3 hydroxyl group of this compound.

References

- 1. CAS 582-52-5: this compound | CymitQuimica [cymitquimica.com]

- 2. scbt.com [scbt.com]

- 3. goldbio.com [goldbio.com]

- 4. This compound | 582-52-5 [chemicalbook.com]

- 5. 1,2:5,6-Di-O-isopropylidene-a- D -glucofuranose 98 582-52-5 [sigmaaldrich.com]

- 6. This compound|582-52-5--Zhejiang Synose Tech Co., Ltd. [deyerchem.com]

- 7. chemimpex.com [chemimpex.com]

- 8. Page loading... [wap.guidechem.com]

- 9. This compound | 582-52-5 | MD06795 | Biosynth [biosynth.com]

- 10. alpha-D-Glucofuranose, 1,2:5,6-bis-O-(1-methylethylidene)- | C12H20O6 | CID 2723618 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. (-)-diacetone-α-D-glucose, CAS No. 582-52-5 - iChemical [ichemical.com]

- 12. This compound CAS#: 582-52-5 [m.chemicalbook.com]

- 13. dergipark.org.tr [dergipark.org.tr]

- 14. US5399201A - Process for preparing 1,2-5,6-diacetone-D-glucose - Google Patents [patents.google.com]

- 15. scholarsarchive.byu.edu [scholarsarchive.byu.edu]

Diacetone-D-glucose: A Comprehensive Technical Guide on Structure, Stereochemistry, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the structure, stereochemistry, and synthetic utility of diacetone-D-glucose, formally known as 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose. As a selectively protected derivative of D-glucose, this compound is a cornerstone in carbohydrate chemistry and a versatile chiral building block in the synthesis of complex organic molecules, including pharmaceuticals and fine chemicals.[1][2] This document consolidates crystallographic data, spectroscopic information, and detailed experimental protocols for its synthesis and modification. Furthermore, it illustrates key synthetic pathways and logical relationships through schematic diagrams, offering a comprehensive resource for professionals in chemical research and drug development.

Introduction

This compound (DAG) is a derivative of D-glucose in which two pairs of adjacent hydroxyl groups (1,2 and 5,6) are protected as isopropylidene ketals.[2][3] This protection locks the glucose molecule in its furanose form and leaves a single, unprotected hydroxyl group at the C-3 position.[3] This unique structural feature makes this compound an invaluable intermediate in organic synthesis, providing a readily available chiral scaffold for a wide range of chemical transformations.[1] Its stability in various reaction conditions and solubility in common organic solvents further enhance its utility.[1][2]

Structure and Stereochemistry

The systematic IUPAC name for this compound is 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose.[3] The α-anomeric configuration is defined by the stereochemistry at C-1, and the D-configuration is inherited from the parent D-glucose. The molecule possesses a rigid furanose ring system.

Crystallographic Data

| Parameter | Value | Reference |

| Molecular Formula | C₁₂H₂₀O₆ | [6] |

| Molecular Weight | 260.28 g/mol | [7] |

| Melting Point | 107-113 °C | [8][9] |

| Density | 1.214 g/cm³ | [8] |

| Specific Rotation [α]D20 | -17° to -19° (c=2, H₂O) | [10][11] |

| Appearance | White to off-white crystalline powder | [8][11] |

Table 1: Physicochemical Properties of this compound

| Parameter | Value (Å) | Reference |

| a | 9.7945(7) | [4][5] |

| b | 10.1945(7) | [4][5] |

| c | 21.306(1) | [4][5] |

| Volume (V) | 2127.4(2) ų | [4][5] |

Table 2: Unit Cell Parameters for 1,2:5,6-Di-O-isopropylidene-3-O-toluenesulfonyl-α-D-glucofuranose

Spectroscopic Data

Spectroscopic analysis is crucial for the characterization of this compound.

| Technique | Key Features | Reference |

| ¹H NMR | The proton NMR spectrum exhibits characteristic signals for the isopropylidene methyl groups, the anomeric proton (H-1), and the protons of the glucofuranose ring. The coupling constants provide information about the stereochemical relationships between adjacent protons. | [4][12] |

| ¹³C NMR | The carbon NMR spectrum shows distinct signals for the twelve carbon atoms, including the quaternary carbons of the isopropylidene groups and the carbons of the sugar backbone. | [13] |

| IR | The infrared spectrum displays a prominent absorption band corresponding to the O-H stretching vibration of the free hydroxyl group at C-3, typically in the range of 3300-3500 cm⁻¹. Strong C-O stretching bands associated with the ether and ketal functionalities are also observed. | [13] |

Experimental Protocols

Synthesis of 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose

The most common method for the synthesis of this compound involves the reaction of D-glucose with acetone (B3395972) in the presence of an acid catalyst.[14]

Materials:

-

α-D-glucose

-

Acetone

-

Boron trifluoride etherate (or concentrated sulfuric acid)

-

2N Sodium hydroxide (B78521) solution

Procedure:

-

In a suitable autoclave, suspend α-D-glucose in a mixture of acetone and boron trifluoride etherate.[14]

-

Heat the reaction mixture to a temperature range of 85°C to 120°C, allowing the pressure to build to at least 2.5 bar.[14]

-

Distill off the volatile components and replace the distillate with fresh acetone until approximately 1.67 times the original reaction volume has been substituted.[14]

-

Cool the reaction mixture and evaporate the solvent under reduced pressure at a temperature around 40°C.[14]

-

Neutralize the residue with a 2N sodium hydroxide solution and again evaporate to dryness.[14]

-

Extract the product with dichloromethane.[14]

-

Combine the organic extracts and evaporate the solvent.[14]

-

Add cyclohexane to the residue and heat to approximately 70°C to dissolve the product.[14]

-

Cool the solution to about 10°C to induce crystallization.[14]

-

Isolate the crystals by filtration and dry to obtain 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose.[14]

Tosylation of the C-3 Hydroxyl Group

This protocol details the derivatization of the free hydroxyl group, a common subsequent reaction.[4]

Materials:

-

1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose

-

Pyridine

-

p-Toluenesulfonyl chloride (TsCl)

-

Anhydrous dichloromethane

-

Saturated sodium bicarbonate solution

-

Sodium sulfate

Procedure:

-

Dissolve 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose in pyridine.[4]

-

Add a solution of p-toluenesulfonyl chloride in anhydrous dichloromethane at room temperature.[4]

-

Stir the resulting mixture at 60°C for 48 hours.[4]

-

Remove the organic solvents under reduced pressure.[4]

-

Dissolve the residue in dichloromethane and wash with a saturated sodium bicarbonate solution.[4]

-

Separate the organic layer and dry it over sodium sulfate.[4]

-

Purify the product by column chromatography to yield 1,2:5,6-di-O-isopropylidene-3-O-toluenesulfonyl-α-D-glucofuranose.[4]

Synthetic Applications and Reaction Pathways

The primary utility of this compound lies in the selective reactivity of its C-3 hydroxyl group. This allows for a multitude of chemical transformations, including oxidation, reduction, and nucleophilic substitution, often with inversion of configuration.[15][16]

References

- 1. nbinno.com [nbinno.com]

- 2. pharm.sinocurechem.com [pharm.sinocurechem.com]

- 3. This compound | 582-52-5 | MD06795 | Biosynth [biosynth.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. chemscene.com [chemscene.com]

- 7. alpha-D-Glucofuranose, 1,2:5,6-bis-O-(1-methylethylidene)- | C12H20O6 | CID 2723618 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. (-)-diacetone-α-D-glucose, CAS No. 582-52-5 - iChemical [ichemical.com]

- 9. This compound;1,2:5,6-Diisopropylidene-D-glucose;D-Glucose diacetonide; Diacetone glucose; 209-486-0 [deyerchem.com]

- 10. This compound|582-52-5--Zhejiang Synose Tech Co., Ltd. [deyerchem.com]

- 11. chemimpex.com [chemimpex.com]

- 12. Crystal structure of 6-azido-6-deoxy-1,2-O-isopropylidene-α-d-glucofuranose - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound(582-52-5) IR2 spectrum [chemicalbook.com]

- 14. US5399201A - Process for preparing 1,2-5,6-diacetone-D-glucose - Google Patents [patents.google.com]

- 15. goldbio.com [goldbio.com]

- 16. pubs.rsc.org [pubs.rsc.org]

Physical characteristics of Diacetone-D-glucose crystals

An In-depth Technical Guide to the Physical Characteristics of Diacetone-D-glucose Crystals

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical characteristics of this compound crystals, a versatile intermediate in organic synthesis and pharmaceutical development. The information presented is intended to support research and development activities by providing detailed data and methodologies for the characterization of this compound.

General and Physical Properties

This compound, also known as 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose, is a white crystalline powder.[1][2][3] It is a derivative of glucose where two isopropylidene groups protect four of the five hydroxyl groups, enhancing its solubility in organic solvents and making it a key building block in the synthesis of various carbohydrate-based molecules.[2][4]

Table 1: General and Physical Properties of this compound

| Property | Value | References |

| Appearance | White to off-white crystalline powder | [1][2][3] |

| Molecular Formula | C₁₂H₂₀O₆ | [1][5][6] |

| Molecular Weight | 260.28 g/mol | [1][5][6] |

| Melting Point | 109-113 °C | [1][7][8] |

| Optical Rotation | [α]²⁰/D -18°, c = 1% in H₂O | [7][8][9] |

| Solubility | Slightly soluble in water. Soluble in DMSO, MeOH, DMF, DCM, EtOAc. | [9][10] |

Crystallographic Properties

Table 2: Crystallographic Data for a this compound Derivative*

| Parameter | Value | Reference |

| Crystal System | Orthorhombic | [11][12] |

| Space Group | P2₁2₁2₁ | [11][12] |

| Unit Cell Parameters | a = 9.7945(7) Å, b = 10.1945(7) Å, c = 21.306(1) Å | [11][12] |

| Volume | 2127.4(2) ų | [11][12] |

*Data for 1,2:5,6-di-O-isopropylidene-3-O-toluenesulfonyl-α-D-glucofuranose

Experimental Protocols

The characterization of this compound crystals involves a suite of analytical techniques to determine its physical and chemical properties.

Crystal Preparation and Recrystallization

High-purity crystals suitable for analysis are typically obtained through recrystallization.

-

Protocol:

-

Dissolve the crude this compound in a minimal amount of a suitable hot solvent or solvent mixture, such as diethyl ether, petroleum ether, or cyclohexane.[9][13]

-

If necessary, filter the hot solution to remove any insoluble impurities.

-

Allow the solution to cool slowly and undisturbed to promote the formation of well-defined crystals.

-

Once crystallization is complete, isolate the crystals by filtration.

-

Wash the crystals with a small amount of cold solvent to remove any residual impurities.

-

Dry the crystals under vacuum to remove any remaining solvent.[14]

-

Melting Point Determination

The melting point is a key indicator of purity.

-

Protocol:

-

A small amount of the dried crystalline sample is packed into a capillary tube.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a controlled rate.

-

The temperature range from the point at which the first drop of liquid appears to the point at which the entire sample is liquid is recorded as the melting point range.

-

Single-Crystal X-ray Diffraction

This technique provides definitive information about the three-dimensional atomic structure of the crystal.

-

Protocol:

-

A suitable single crystal is selected and mounted on a goniometer head.

-

The crystal is placed in an X-ray diffractometer and cooled to a low temperature (e.g., 173 K) to reduce thermal vibrations.[12]

-

The crystal is irradiated with a monochromatic X-ray beam.

-

The diffraction pattern is collected as the crystal is rotated.

-

The collected data is processed to determine the unit cell dimensions, space group, and the positions of the atoms within the crystal lattice.

-

Powder X-ray Diffraction (PXRD)

PXRD is used to identify the crystalline phase and assess the purity of a bulk sample.[15]

-

Protocol:

-

A finely ground powder of the crystalline material is prepared.[15]

-

The powder is packed into a sample holder.

-

The sample is analyzed using a powder diffractometer.

-

The resulting diffraction pattern (a plot of intensity versus diffraction angle 2θ) is compared to known standards or used to determine lattice parameters.[15]

-

Thermal Analysis (DSC and TGA)

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to study the thermal behavior of the crystals.[16]

-

DSC Protocol:

-

A small, accurately weighed sample is placed in an aluminum pan.

-

The sample and a reference pan are heated at a constant rate.

-

The difference in heat flow to the sample and reference is measured as a function of temperature, revealing thermal events such as melting and phase transitions.[17]

-

-

TGA Protocol:

-

A sample is placed in a high-precision balance within a furnace.

-

The sample is heated according to a controlled temperature program.

-

The mass of the sample is continuously monitored to detect any weight loss due to decomposition or desolvation.[16]

-

Spectroscopic Analysis (FTIR and Raman)

Infrared and Raman spectroscopy are used to identify the functional groups present in the molecule.

-

FTIR Protocol:

-

A small amount of the sample is mixed with potassium bromide (KBr) and pressed into a pellet, or analyzed as a nujol mull.

-

The sample is placed in an FTIR spectrometer.

-

The infrared spectrum is recorded, showing absorption bands corresponding to the vibrational frequencies of the functional groups. The spectrum of D-glucose (B1605176), a related compound, shows prominent broad overlapping bands from O-H and C-H stretching vibrations from approximately 3700 to 2500 cm⁻¹.[18]

-

-

Raman Protocol:

-

The crystalline sample is placed in the path of a laser beam.

-

The scattered light is collected and analyzed by a spectrometer.

-

The Raman spectrum provides information about the vibrational modes of the molecule, which is complementary to FTIR data. Raman spectra of related glucose compounds show characteristic peaks for O-H stretching, C-H stretching, and the C-O-C glycosidic linkage.[19]

-

Visualizations

The following diagrams illustrate the workflow for the physical characterization of this compound crystals and the relationship between different analytical techniques.

Caption: Experimental workflow for the characterization of this compound crystals.

References

- 1. This compound|582-52-5--Zhejiang Synose Tech Co., Ltd. [deyerchem.com]

- 2. CAS 582-52-5: this compound | CymitQuimica [cymitquimica.com]

- 3. 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose | CymitQuimica [cymitquimica.com]

- 4. chemimpex.com [chemimpex.com]

- 5. This compound | 582-52-5 | MD06795 | Biosynth [biosynth.com]

- 6. alpha-D-Glucofuranose, 1,2:5,6-bis-O-(1-methylethylidene)- | C12H20O6 | CID 2723618 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. (-)-diacetone-α-D-glucose, CAS No. 582-52-5 - iChemical [ichemical.com]

- 8. 1,2:5,6-Di-O-isopropylidene-a- D -glucofuranose 98 582-52-5 [sigmaaldrich.com]

- 9. This compound CAS#: 582-52-5 [m.chemicalbook.com]

- 10. synthose.com [synthose.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. This compound | 582-52-5 [chemicalbook.com]

- 14. US5565037A - Process for preparing 1,2-5,6-diacetone-D-glucose - Google Patents [patents.google.com]

- 15. acadpubl.eu [acadpubl.eu]

- 16. Thermal Analysis TA, TGA, DSC, DTA | PPTX [slideshare.net]

- 17. researchgate.net [researchgate.net]

- 18. infrared spectrum of d-glucose C6H12O6 prominent wavenumbers cm-1 detecting ether sec. alcohol prim. alcohol functional groups present finger print for identification of d-glucose image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 19. researchgate.net [researchgate.net]

Diacetone-D-Glucose: A Comprehensive Technical Guide to its Application as a Chiral Pool Starting Material

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diacetone-D-glucose (DAG), systematically known as 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose, is a versatile and economically significant chiral pool starting material derived from D-glucose.[1] Its rigid furanose structure, with two isopropylidene protecting groups at the 1,2 and 5,6 positions, leaves a single, reactive secondary hydroxyl group at the C-3 position.[2] This unique structural feature makes DAG an invaluable building block in asymmetric synthesis, enabling precise chemical manipulations to introduce new functionalities and stereocenters.[3] This technical guide provides an in-depth overview of the synthesis of DAG, its key chemical transformations, and detailed experimental protocols for its use in the synthesis of valuable and complex molecules, including rare sugars and precursors for pharmaceuticals like heparin.[4][5]

Physicochemical Properties of this compound

This compound is a white to off-white crystalline powder with the following properties:

| Property | Value | Reference(s) |

| CAS Number | 582-52-5 | [6][7] |

| Molecular Formula | C₁₂H₂₀O₆ | [6][7] |

| Molecular Weight | 260.28 g/mol | [6][7] |

| Melting Point | 110-111 °C | [7] |

| Appearance | White to yellow crystalline powder | [7] |

| Solubility | Slightly soluble in water, chloroform, and methanol (B129727). | [7] |

Synthesis of this compound

The most common method for the synthesis of this compound involves the reaction of D-glucose with acetone (B3395972) in the presence of an acid catalyst. Various catalysts and conditions have been reported to optimize the yield and purity of the product.

Experimental Protocol: Synthesis of this compound with Iodine as a Catalyst

This protocol is based on the use of iodine as a mild and effective catalyst.

Materials:

-

D-glucose

-

Acetone

-

Iodine

-

4Å Molecular sieves (optional)

-

Sodium thiosulfate (B1220275) solution

-

Ethyl acetate (B1210297)

Procedure:

-

To a suspension of D-glucose (1 molar equivalent) in acetone (122.5 molar equivalents), add iodine (0.15 molar equivalents).

-

The reaction mixture is heated to reflux (approximately 62 °C) with stirring for 5 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and the excess acetone is removed under reduced pressure.

-

The residue is dissolved in ethyl acetate and washed with a saturated solution of sodium thiosulfate to remove the iodine, followed by a wash with brine.

-

The organic layer is dried over anhydrous sodium sulfate (B86663), filtered, and concentrated in vacuo.

-

The crude product is purified by recrystallization from a mixture of ethyl acetate and hexane to afford 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose as a white crystalline solid.

Quantitative Data:

-

Yield: Approximately 75%[8]

dot

Caption: Synthesis of this compound from D-glucose.

Key Chemical Transformations of this compound

The free hydroxyl group at the C-3 position of DAG is the focal point for a multitude of chemical transformations, allowing for the synthesis of a wide range of derivatives.

Oxidation to 1,2:5,6-Di-O-isopropylidene-α-D-ribo-hexofuran-3-ulose

The oxidation of the C-3 hydroxyl group to a ketone is a critical step in the synthesis of other rare sugars, such as D-allose.[9] The Swern oxidation is a commonly employed method for this transformation due to its mild reaction conditions and high yields.

Materials:

-

Oxalyl chloride

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Dichloromethane (DCM), anhydrous

-

This compound

-

Triethylamine (TEA)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

Procedure:

-

A solution of oxalyl chloride (1.5 molar equivalents) in anhydrous DCM is cooled to -78 °C under an inert atmosphere.

-

A solution of DMSO (2.2 molar equivalents) in anhydrous DCM is added dropwise, and the mixture is stirred for 15 minutes.

-

A solution of this compound (1 molar equivalent) in anhydrous DCM is then added dropwise, and the reaction is stirred for 1 hour at -78 °C.

-

Triethylamine (5 molar equivalents) is added, and the reaction mixture is allowed to warm to room temperature.

-

The reaction is quenched by the addition of water, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica (B1680970) gel to yield 1,2:5,6-di-O-isopropylidene-α-D-ribo-hexofuran-3-ulose.

Quantitative Data:

-

Yield: Typically >90%[10]

Synthesis of D-Allose via Reduction of the 3-Keto Derivative

The 3-keto derivative of DAG can be stereoselectively reduced to afford D-allose derivatives. The use of a hydride reducing agent, such as sodium borohydride (B1222165), typically results in the formation of the allose configuration.[9]

Materials:

-

1,2:5,6-Di-O-isopropylidene-α-D-ribo-hexofuran-3-ulose

-

Methanol

-

Sodium borohydride (NaBH₄)

-

Ethyl acetate

-

Water

Procedure:

-

The 3-keto derivative (1 molar equivalent) is dissolved in methanol and the solution is cooled to 0 °C.

-

Sodium borohydride (1.5 molar equivalents) is added portion-wise, and the reaction mixture is stirred at 0 °C for 1 hour.

-

The reaction is quenched by the careful addition of water.

-

The methanol is removed under reduced pressure, and the aqueous residue is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

-

The product, 1,2:5,6-di-O-isopropylidene-α-D-allofuranose, is typically obtained in high purity and can be further purified by recrystallization if necessary.

Quantitative Data:

-

Yield: Almost theoretical[9]

dot

Caption: Synthetic pathway from this compound to a D-Allose derivative.

Inversion of Stereochemistry at C-3 via the Mitsunobu Reaction

The Mitsunobu reaction provides a powerful method for inverting the stereochemistry of the C-3 hydroxyl group, a key step in the synthesis of L-sugar derivatives from D-glucose precursors.[11][12]

Materials:

-

This compound

-

Triphenylphosphine (B44618) (PPh₃)

-

Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

-

Benzoic acid

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

Procedure:

-

To a solution of this compound (1 molar equivalent), triphenylphosphine (1.5 molar equivalents), and benzoic acid (1.5 molar equivalents) in anhydrous THF at 0 °C, a solution of DEAD or DIAD (1.5 molar equivalents) in anhydrous THF is added dropwise.

-

The reaction mixture is stirred at room temperature for several hours until the starting material is consumed (monitored by TLC).

-

The solvent is removed under reduced pressure.

-

The residue is dissolved in diethyl ether and washed with saturated aqueous sodium bicarbonate solution and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated.

-

The crude product, the 3-O-benzoyl-D-allofuranose derivative, is purified by flash column chromatography.

-

Subsequent saponification of the benzoate (B1203000) ester (e.g., with sodium methoxide (B1231860) in methanol) yields the inverted alcohol, 1,2:5,6-di-O-isopropylidene-α-D-allofuranose.

Quantitative Data:

-

Yield: Generally high for the esterification step.

Synthesis of L-Idose Derivatives for Heparin Synthesis

This compound is a key starting material for the synthesis of L-iduronate, a crucial component of the anticoagulant drug heparin.[4][5] This multi-step synthesis involves protection of the C-3 hydroxyl, selective deprotection, oxidation, and chain extension.

dot

Caption: Workflow for the synthesis of an L-Iduronate donor from DAG.

-

Step 1: Benzylation of the C-3 Hydroxyl Group: this compound is reacted with benzyl (B1604629) bromide in the presence of a base like sodium hydride in an aprotic solvent such as DMF.[5]

-

Step 2: Selective Hydrolysis: The 3-O-benzyl derivative is treated with aqueous acetic acid (e.g., 75%) to selectively remove the more labile 5,6-O-isopropylidene group, yielding a diol.[5]

-

Step 3: Oxidative Cleavage: The resulting diol is cleaved using an oxidizing agent like sodium periodate (B1199274) to furnish an aldehyde.[5]

Quantitative Data for Key Steps:

-

Benzylation: Quantitative yield[5]

-

Selective Hydrolysis: 88% yield[5]

-

Oxidative Cleavage: Quantitative yield[5]

Applications in Drug Development and Beyond

The versatility of this compound as a chiral starting material has led to its use in the synthesis of a wide range of biologically active molecules and other valuable compounds.

-

Antiviral Nucleosides: DAG serves as a scaffold for the synthesis of modified nucleosides with potential antiviral activity.[13][14] The chiral furanose ring is a key component in the structure of many nucleoside analogs.

-

Heparin and Heparan Sulfate: As detailed above, DAG is a critical precursor for the synthesis of the disaccharide repeating unit of heparin and heparan sulfate.[1][4][15]

-

Rare Sugars: The chemical manipulations of DAG provide access to a variety of rare sugars, such as D-allose and L-idose, which are valuable for biological studies and as building blocks for other complex molecules.[9][16][17]

-

Chiral Auxiliaries: Derivatives of DAG have been explored as chiral auxiliaries in asymmetric reactions.[18]

-

Drug Delivery: The carbohydrate backbone of DAG can be incorporated into drug delivery systems to improve the solubility and bioavailability of active pharmaceutical ingredients.[3]

Conclusion

This compound is a cornerstone of modern carbohydrate chemistry and a testament to the power of the chiral pool approach in organic synthesis. Its ready availability, well-defined stereochemistry, and the presence of a single reactive hydroxyl group make it an exceptionally valuable and versatile starting material. The synthetic pathways and detailed protocols outlined in this guide highlight the pivotal role of DAG in the efficient and stereocontrolled synthesis of complex and biologically significant molecules, underscoring its continued importance in academic research and the pharmaceutical industry.

References

- 1. Formal synthesis of a disaccharide repeating unit (IdoA–GlcN) of heparin and heparan sulfate - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. Formal synthesis of a disaccharide repeating unit (IdoA–GlcN) of heparin and heparan sulfate - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. This compound | 582-52-5 | MD06795 | Biosynth [biosynth.com]

- 7. This compound | 582-52-5 [chemicalbook.com]

- 8. Iodine-Catalyzed Reaction of D-Glucose with Aceton for the Preparation of 1,2-5,6-di-O-Isopropylidene-alpha -Dglucofuranose (DAG) [spkx.net.cn]

- 9. scispace.com [scispace.com]

- 10. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 11. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. mdpi.com [mdpi.com]

- 14. Synthesis and Antiviral Evaluation of Nucleoside Analogues Bearing One Pyrimidine Moiety and Two D-Ribofuranosyl Residues - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Formal synthesis of a disaccharide repeating unit (IdoA–GlcN) of heparin and heparan sulfate (2015) | Ratnnadeep C. Sawant | 8 Citations [scispace.com]

- 16. Synthesis of 6-deoxy-L-idose and L-acovenose from 1,2: 5,6-di-O-isopropylidene-alpha-D-glucofuranose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 18. Glucose - and Allose-Derived Chiral Auxiliaries | Scientific.Net [scientific.net]

The Chiral Architect: A Technical Guide to the Research Applications of Diacetone-D-glucose

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Diacetone-D-glucose (DAG), a derivative of D-glucose, stands as a cornerstone in modern organic synthesis and drug development. Its rigid, protected structure, with a strategically available hydroxyl group, renders it an invaluable chiral building block. This guide delves into the core applications of DAG, providing detailed experimental protocols, quantitative data, and visual representations of key synthetic pathways to empower researchers in harnessing its full potential.

A Versatile Chiral Precursor in Pharmaceutical Synthesis

This compound is a pivotal intermediate in the pharmaceutical industry, serving as a foundational element for a diverse range of complex molecules.[1] Its utility stems from the presence of isopropylidene protecting groups at the 1,2 and 5,6 hydroxyl positions, which leaves the C-3 hydroxyl group accessible for precise chemical modifications.[1] This structural feature makes it an indispensable tool for the synthesis of modified sugars and nucleosides, which are fundamental in drug discovery and development.[1]

One of the most significant applications of DAG is in chiral pool synthesis. This technique leverages the inherent chirality of natural molecules like glucose to produce enantiomerically pure compounds.[1] The stereochemistry of a drug molecule is often critical to its efficacy and safety, making enantiomerically pure synthesis a paramount concern in modern drug development.[1] DAG provides a cost-effective and readily available source of chirality for these intricate synthetic endeavors.[2]

Beyond its role as a chiral auxiliary, DAG contributes to improving the physicochemical properties of drug candidates. Its incorporation into molecules can enhance solubility and bioavailability, ultimately optimizing therapeutic efficacy.[1]

Key Synthetic Applications and Experimental Protocols

Synthesis of Bioactive Molecules

This compound serves as a starting material for the synthesis of a wide array of bioactive molecules, including potential anti-cancer and anti-HIV compounds.[3] Its rigid furanose structure provides a scaffold for the stereocontrolled introduction of various functionalities.

(R)-Mevalonolactone is a key precursor in the biosynthesis of isoprenoids. An enantioselective synthesis has been developed using a chiral template derived from this compound.[4][5] The overall yield for this multi-step synthesis is 11%.[4][5]

Experimental Protocol: The synthesis of (R)-Mevalonolactone from diacetone-D-glucos-3-ulose involves a five-step process.[4][5] While the detailed step-by-step protocol is proprietary, the key transformation involves a chirality-transcription approach utilizing the rigid carbohydrate template to control the stereochemistry of the final product.[4][5]

Synthesis of Glycosaminoglycan Building Blocks

This compound is a crucial starting material for the synthesis of complex carbohydrates, such as the repeating units of heparin and heparan sulfate (B86663).[6] These glycosaminoglycans play vital roles in various biological processes, and their synthetic analogues are of significant interest for therapeutic applications.

A concise route to access the key disaccharide repeating unit of heparin sulfate has been developed starting from commercially available this compound.[6] The synthesis involves a series of functional group transformations to form an L-iduronate donor, which is then coupled with a glucosyl acceptor.[6]

Experimental Workflow for the Synthesis of L-Iduronate Donor from this compound:

Caption: Synthetic pathway from this compound to an L-iduronate donor.

Experimental Protocol for the Synthesis of the Diol Intermediate:

-

The 3-OH group of this compound is protected with a benzyl (B1604629) group using sodium hydride and benzyl bromide in DMF, yielding the product in quantitative amounts.[6]

-

The 5,6-O-isopropylidene group of the resulting 3-O-benzyl-diacetone-α-D-glucose is then regioselectively hydrolyzed using 75% acetic acid to provide the corresponding diol in 88% yield.[6]

-

Oxidative cleavage of this diol with sodium periodate (B1199274) in water furnishes the aldehyde intermediate in quantitative yield, which is used in the subsequent steps without further purification.[6]

Synthesis of Chalcogenophosphinates

This compound reacts with secondary phosphine (B1218219) chalcogenides to afford DAG chalcogenophosphinates.[7] This reaction provides a direct route to optically active chalcogenophosphinates containing a glucose moiety.[7]

Experimental Protocol for the Synthesis of this compound Chalcogenophosphinates:

Secondary phosphine chalcogenides react with this compound in a CCl4/Et3N system at 70°C for 4–24 hours to yield the corresponding DAG chalcogenophosphinates.[7]

Quantitative Data for the Synthesis of this compound Chalcogenophosphinates:

| Entry | Phosphine Chalcogenide | Time (h) | Product | Isolated Yield (%) |

| 1 | 1a | 4 | 2a | 42 |

| 2 | 1b | 24 | 2b | 56 |

| 3 | 1c | 20 | 2c | 79 |

Table 1: Synthesis of this compound Chalcogenophosphinates 2a-c. All experiments were carried out at 70°C under argon; DAG (1.1 mmol), phosphine chalcogenides 1a-c (1 mmol), Et3N (1.1 mmol) and CCl4.[7]

This compound as a Protecting Group

The isopropylidene groups of this compound serve as effective protecting groups for the hydroxyl functions of the glucose molecule. This protection strategy allows for selective reactions at the unprotected C-3 hydroxyl group.[8] The stability of the diacetonide allows for a wide range of chemical transformations to be performed on the molecule without affecting the protected hydroxyls.[9] Furthermore, the protecting groups can be removed under mild acidic conditions to liberate the free sugar.[10]

Logical Relationship of DAG in Protected Synthesis:

Caption: Workflow illustrating the use of DAG as a protected intermediate.

Other Notable Research Applications

This compound has also been utilized in the synthesis of:

-

Fluorinated hexopyranose glycolysis inhibitors: These compounds are being investigated for the treatment of brain tumors.[8]

-

Chiral C5 building blocks: For example, 2-O-allyl-d-arabinose can be efficiently synthesized from DAG.[11]

-

Aza- and thiosugars: These sugar analogues, where the ring oxygen is replaced by nitrogen or sulfur respectively, are potential drug candidates.[3]

-

Chelating ligands in organometallic chemistry: Some metal complexes with DAG-derived ligands exhibit interesting magnetic properties.[3]

Conclusion

This compound is a remarkably versatile and indispensable tool in the arsenal (B13267) of synthetic chemists and drug development professionals. Its utility as a chiral building block, a protected intermediate, and a precursor to a vast array of complex and biologically active molecules is well-established. The experimental protocols and synthetic pathways detailed in this guide provide a practical framework for researchers to leverage the unique properties of this chiral architect in their own investigations, paving the way for future discoveries in medicine and materials science.

References

- 1. researchgate.net [researchgate.net]

- 2. US5565037A - Process for preparing 1,2-5,6-diacetone-D-glucose - Google Patents [patents.google.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Diacetone-glucose architecture as a chirality template. Part 9.1 Enantioselective synthesis of (R)-mevalonolactone and (R)-[2H9]mevalonolactone on carbohydrate template - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. De Novo Enantioselective Synthesis of Hexafluorinated d-Glucose - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Chemical Synthesis of Glycans and Glycoconjugates - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. dergipark.org.tr [dergipark.org.tr]

- 11. US5399201A - Process for preparing 1,2-5,6-diacetone-D-glucose - Google Patents [patents.google.com]

The Pivotal Role of Diacetone-D-glucose in Modern Carbohydrate Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Diacetone-D-glucose (DAG), formally known as 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose, stands as a cornerstone in synthetic carbohydrate chemistry. Its unique structural features, particularly the selective protection of four hydroxyl groups while leaving the C-3 hydroxyl accessible, render it an exceptionally versatile building block for the synthesis of complex carbohydrates, modified sugars, and chiral molecules. This guide provides an in-depth exploration of the synthesis, key reactions, and applications of this compound, complete with quantitative data, detailed experimental protocols, and visual representations of key chemical transformations.

Introduction to this compound

This compound is a derivative of D-glucose where the 1,2- and 5,6-hydroxyl groups are protected as isopropylidene ketals. This protection locks the molecule in a furanose form and leaves the C-3 hydroxyl group as the sole reactive site for a wide range of chemical modifications.[1] This strategic protection makes DAG an invaluable starting material in multi-step syntheses, allowing for precise chemical manipulations that would otherwise be challenging with unprotected glucose.[2] Its applications span from the synthesis of rare sugars and oligosaccharides to the development of novel therapeutic agents and chiral ligands for asymmetric synthesis.[3][4]

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in the laboratory.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 582-52-5 | [5] |

| Molecular Formula | C₁₂H₂₀O₆ | [5] |

| Molecular Weight | 260.29 g/mol | [5] |

| Appearance | White to off-white crystalline powder | [5] |

| Melting Point | 105 - 115 °C | [5] |

| Optical Rotation [α]D²⁰ | -17 ±2º (c=2 in H₂O) | [5] |

Table 2: Spectroscopic Data for this compound

| ¹H NMR (CDCl₃) | ¹³C NMR (CDCl₃) | IR (ATR) |

| Chemical Shift (ppm) | Chemical Shift (ppm) | Wavenumber (cm⁻¹) |

| 5.92 (d, 1H, H-1) | 111.8 (C-1') | 3450 (O-H stretch) |

| 4.51 (d, 1H, H-2) | 109.2 (C-2') | 2985 (C-H stretch, sp³) |

| 4.31 (d, 1H, H-3) | 105.2 (C-1) | 1380, 1370 (C-H bend, gem-dimethyl) |

| 4.14 (m, 1H, H-4) | 81.2 (C-4) | 1215, 1165 (C-O stretch, ketal) |

| 4.08 (m, 1H, H-5) | 72.5 (C-5) | |

| 3.98 (dd, 1H, H-6a) | 67.4 (C-6) | |

| 3.91 (dd, 1H, H-6b) | 26.8, 26.2, 25.5, 25.2 (CH₃) | |

| 2.85 (d, 1H, 3-OH) | ||

| 1.50, 1.42, 1.33, 1.26 (4s, 12H, 4xCH₃) | ||

| (Note: NMR data is compiled from typical spectra and may vary slightly based on solvent and experimental conditions.)[6][7][8] |

Synthesis of this compound

The most common method for the synthesis of this compound involves the reaction of D-glucose with acetone (B3395972) in the presence of an acid catalyst. The efficiency of this reaction is highly dependent on the choice of catalyst and the reaction conditions.

Synthetic Pathway for this compound

Caption: Synthesis of this compound from D-glucose and acetone.

Table 3: Comparison of Synthetic Methods for this compound

| Catalyst | Reagents & Conditions | Yield | Reference |

| Sulfuric Acid (H₂SO₄) | D-glucose, acetone, 25°C, 12 h | 75.6% | [9] |

| Boron trifluoride-diethyletherate (BF₃·OEt₂) | D-glucose, diketene, acetone, 90°C, 4.5 h | 63% | [10] |

| Boron trifluoride-diethyletherate (BF₃·OEt₂) | D-glucose, diketene-acetone adduct, acetone, 90°C, 4.5 h | 58% | [10] |

Experimental Protocol: Synthesis of this compound using Sulfuric Acid

This protocol is adapted from a common laboratory procedure for the synthesis of this compound.

Materials:

-

D-glucose (anhydrous)

-

Acetone (anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium carbonate (Na₂CO₃) solution (saturated)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

To a stirred suspension of D-glucose in anhydrous acetone at room temperature, slowly add concentrated sulfuric acid.

-

Continue stirring the mixture at 25°C for 12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[9]

-

Upon completion, neutralize the reaction mixture by the dropwise addition of a saturated sodium carbonate solution until the effervescence ceases.

-

Filter the resulting precipitate and wash it with acetone.

-

Combine the filtrate and washings and concentrate under reduced pressure to obtain a syrup.

-

Dissolve the syrup in a suitable organic solvent (e.g., dichloromethane) and wash with water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

-

Recrystallize the crude product from cyclohexane to obtain pure 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose as a white crystalline solid.[10]

Key Reactions of this compound

The free hydroxyl group at the C-3 position is the focal point for the vast majority of reactions involving this compound. This allows for a wide array of chemical transformations, leading to a diverse range of valuable derivatives.

General Reaction Scheme at the C-3 Position

Caption: Key reactions at the C-3 hydroxyl group of this compound.

Table 4: Selected Reactions of the C-3 Hydroxyl Group of this compound

| Reaction | Reagents & Conditions | Product | Yield | Reference |

| Tosylation | p-toluenesulfonyl chloride, pyridine, CH₂Cl₂, 60°C, 48 h | 1,2:5,6-Di-O-isopropylidene-3-O-tosyl-α-D-glucofuranose | 78% | [11] |

| Benzylation | Benzyl bromide, sodium hydride, DMF | 3-O-Benzyl-1,2:5,6-di-O-isopropylidene-α-D-glucofuranose | Quantitative | [1] |

| Chalcogenophosphinylation | Secondary phosphine (B1218219) chalcogenides, CCl₄/Et₃N, 70°C, 4-24 h | DAG chalcogenophosphinates | up to 79% | [12] |

| Deoxygenation (via S-methyldithiocarbonate) | 1. NaH, CS₂, MeI in THF; 2. Bu₃SnH, toluene, reflux | 3-Deoxy-1,2:5,6-di-O-isopropylidene-α-D-ribo-hexofuranose | 75% | [13] |

Experimental Protocol: Tosylation of this compound

This protocol details the synthesis of a key intermediate for nucleophilic substitution reactions.

Materials:

-

1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose

-

Pyridine

-

p-toluenesulfonyl chloride (TsCl)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose in pyridine.[11]

-

Add a solution of p-toluenesulfonyl chloride in anhydrous dichloromethane at room temperature.[11]

-

Stir the resulting mixture at 60°C for 48 hours.[11]

-

Remove the organic solvents under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with a saturated sodium bicarbonate solution.[11]

-

Separate the organic layer and dry it over anhydrous sodium sulfate.[11]

-

Filter and concentrate the organic layer to yield the crude product, which can be further purified by crystallization.

Application in the Synthesis of Biologically Important Molecules: The Case of L-Iduronate

This compound is a crucial starting material for the synthesis of L-iduronic acid, a key component of glycosaminoglycans like heparin and heparan sulfate.[1] The synthesis involves a series of stereocontrolled transformations starting from the C-3 hydroxyl group.

Workflow for the Synthesis of an L-Iduronate Donor from this compound

Caption: Multi-step synthesis of an L-iduronate donor from this compound.

This synthetic pathway highlights the utility of this compound in providing a chiral scaffold for the construction of complex and biologically relevant carbohydrate structures. The yields for the initial steps are notably high, demonstrating the efficiency of this approach.[1]

Conclusion

This compound is an indispensable tool in the arsenal (B13267) of carbohydrate chemists. Its facile synthesis and the strategic availability of a single hydroxyl group for modification provide a reliable and efficient entry point into the complex world of carbohydrate synthesis. From fundamental research on reaction mechanisms to the development of life-saving drugs, the influence of this simple yet elegant molecule is profound and far-reaching. The experimental protocols and data presented in this guide are intended to serve as a valuable resource for researchers leveraging the power of this compound in their scientific endeavors.

References

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Synthesis and pharmacological properties of 3-O-derivatives of 1,2,5,6-di-O-isopropylidene-alpha-D-glucofuranose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. goldbio.com [goldbio.com]

- 6. This compound(582-52-5) 1H NMR [m.chemicalbook.com]

- 7. iosrjournals.org [iosrjournals.org]

- 8. pub.epsilon.slu.se [pub.epsilon.slu.se]

- 9. Synthesis of <sup>13</sup>C<SUB>6</SUB>-1,2:5,6-Di-O-isopropylidene-α-<EM>D</EM>-glucofuranose [tws.xml-journal.net]

- 10. US5565037A - Process for preparing 1,2-5,6-diacetone-D-glucose - Google Patents [patents.google.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Organic Syntheses Procedure [orgsyn.org]

The Genesis of a Versatile Precursor: A Technical Guide to the Discovery and Synthesis of Diacetone-D-glucose

A cornerstone of modern synthetic chemistry, 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose, commonly known as diacetone-D-glucose, serves as a pivotal intermediate in the development of novel therapeutics and complex molecular architectures. This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the historical discovery, evolution of its synthesis, detailed experimental protocols, and a comparative analysis of various synthetic methodologies.

A Historical Overview: From Fischer's Foundational Work to Modern Methodologies

The journey into the synthesis of this compound begins with the pioneering work of the Nobel laureate Emil Fischer. In 1895, Fischer laid the fundamental groundwork by demonstrating the formation of acetals through the reaction of monosaccharides with aldehydes or ketones in the presence of an acid catalyst.[1][2] This seminal discovery opened the door for the selective protection of hydroxyl groups in sugars, a critical strategy in carbohydrate chemistry.

The initial synthesis of this compound involved the reaction of D-glucose with acetone (B3395972) using strong acid catalysts like sulfuric acid, zinc chloride, or phosphorus(V) oxide.[1][2] A key challenge in these early methods was the removal of water, a byproduct of the ketalization reaction, to drive the equilibrium towards the formation of the desired diacetonide and achieve higher yields.

Over the decades, significant advancements have been made to refine and improve upon Fischer's original methodology. Researchers have explored a variety of catalysts to enhance reaction efficiency and selectivity. These include the use of iodine, gypsum, and molecular sieves.[1][2] A notable leap forward was the introduction of Lewis acids, such as boron trifluoride etherate (BF₃·OEt₂), which often provide milder reaction conditions and improved yields.[1]

Further process optimization has been achieved by conducting the reaction under pressure, which can accelerate the reaction rate and improve conversion.[1] An innovative approach described in the patent literature involves the use of diketene (B1670635) or its acetone adduct. This method circumvents the formation of water as a byproduct, thus simplifying the process and potentially increasing the yield.[2]

Today, this compound is a readily available and indispensable building block in the pharmaceutical industry. Its rigid furanose structure with a free hydroxyl group at the C-3 position makes it an ideal starting material for the synthesis of a wide array of modified sugars and nucleosides.[3] It plays a crucial role in chiral pool synthesis, enabling the creation of enantiomerically pure molecules, a vital aspect of modern drug design.[3] Its applications extend to the synthesis of important drug candidates like amiprilose and 2-deoxy-D-riboseanilide.

Comparative Analysis of Synthetic Protocols

The following table summarizes quantitative data from various published synthetic protocols for this compound, offering a clear comparison of their key parameters and reported yields.

| Method | Catalyst | Solvent | Temperature (°C) | Pressure | Reaction Time | Yield (%) | Reference |

| Method A | Sulfuric Acid | Acetone | -80 to 20 | Autoclave | 45 minutes | Not specified in abstract | US Patent 3,723,412 |

| Method B | Boron Trifluoride Etherate | Acetone | 85 - 120 | 2.5 - 5.5 bar | Not specified | 62 | US Patent 5,399,201[1] |

| Method C | Boron Trifluoride Etherate | Acetone | 90 | Stirred Autoclave | 4.5 hours | 63 | US Patent 5,565,037[2] |

| Method D | Boron Trifluoride Etherate | Acetone | 90 | Stirred Autoclave | 4.5 hours | 58 | US Patent 5,565,037[2] |

Detailed Experimental Protocols

This section provides detailed methodologies for two key synthesis approaches, derived from the patent literature.

Protocol 1: Lewis Acid Catalysis under Pressure (based on US Patent 5,399,201)

Materials:

-

α-D-glucose (anhydrous)

-

Acetone (anhydrous)

-

Boron trifluoride etherate (BF₃·OEt₂)

-

2N Sodium hydroxide (B78521) solution

Procedure:

-

In a suitable autoclave, charge anhydrous α-D-glucose and a mixture of acetone and boron trifluoride etherate.

-

Heat the reaction mixture until the pressure inside the vessel reaches at least 2.5 bar (preferably between 2.5 and 5.5 bar).

-

Maintain the reaction temperature between 85 °C and 120 °C.

-

After the reaction is complete, cool the mixture and neutralize it with a 2N sodium hydroxide solution.

-

Remove the acetone by vacuum distillation.

-

Extract the aqueous residue with dichloromethane (3x).

-

Combine the organic extracts and evaporate the solvent under vacuum.

-

Add cyclohexane to the residue and heat to 70 °C to dissolve the product.

-

Cool the solution to 10 °C to induce crystallization.

-

Isolate the crystals by filtration, wash with cold cyclohexane, and dry under reduced pressure.

Protocol 2: Synthesis using Diketene-Acetone Adduct (based on US Patent 5,565,037)

Materials:

-

Anhydrous α-D-(+)-glucose

-

2,2,6-trimethyl-1,3-dioxin-4-one (diketene-acetone adduct)

-

Acetone (anhydrous)

-

Boron trifluoride-diethylether complex

-

1% Sodium hydroxide solution

-

Dichloromethane

-

Cyclohexane

Procedure:

-

Dissolve anhydrous α-D-(+)-glucose and 2,2,6-trimethyl-1,3-dioxin-4-one in acetone in a stirred autoclave.

-

Add a catalytic amount of boron trifluoride-diethylether complex.

-

Heat the mixture to 90 °C with stirring for approximately 4.5 hours.

-

After cooling to ambient temperature, filter the reaction solution.

-

Neutralize the filtrate with a 1% sodium hydroxide solution.

-

Distill off the acetone under vacuum.

-

Extract the remaining residue three times with dichloromethane.

-

Combine the organic extracts and evaporate the solvent under vacuum.

-

Recrystallize the resulting residue from cyclohexane to obtain the pure product.

Visualizing the Synthesis: Reaction Pathway and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the core chemical transformation and a generalized workflow for the synthesis of this compound.

References

A Technical Guide to Protecting Group Chemistry with Diacetone-D-glucose

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide serves as a comprehensive introduction to the principles and applications of protecting group chemistry, with a specific focus on the versatile reagent, 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose, commonly known as diacetone-D-glucose. This document provides detailed experimental protocols, quantitative data, and logical workflows to empower researchers in the strategic manipulation of this crucial building block in organic synthesis, particularly within the realm of drug discovery and development.

Introduction to this compound

This compound is a derivative of D-glucose where two of the hydroxyl groups are protected as isopropylidene ketals. Specifically, the 1,2- and 5,6-hydroxyl groups are masked, leaving the C-3 hydroxyl group selectively available for a wide range of chemical transformations.[1][2] This unique structural feature makes it an invaluable chiral precursor in the synthesis of complex molecules, including modified sugars, nucleosides, and other pharmacologically active compounds.[2][3] Its utility is further enhanced by its crystalline nature and solubility in common organic solvents, facilitating its use in a variety of reaction conditions.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of this compound is essential for its effective application. The following tables summarize key quantitative and spectroscopic data for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 582-52-5 | [3][4][5] |

| Molecular Formula | C₁₂H₂₀O₆ | [3][6] |

| Molecular Weight | 260.28 g/mol | [3][6] |

| Appearance | White to light yellow crystalline powder | [3][5] |

| Melting Point | 107-113 °C | [3] |

| Specific Rotation [α]ᴅ (c=2, H₂O) | -17° to -19° | [3] |

| Purity | ≥98% | [3] |

Table 2: Spectroscopic Data for this compound

| Spectroscopy | Key Features | Reference |

| ¹H NMR (CDCl₃) | Signals corresponding to the isopropylidene methyl groups, the sugar backbone protons, and the free hydroxyl proton. | [1][7] |

| ¹³C NMR | Resonances for the carbon atoms of the glucose core and the two isopropylidene protecting groups. | [6] |

| IR (KBr) | Characteristic absorption bands for O-H stretching (of the free hydroxyl group), C-H stretching, and C-O stretching. | [1][6] |

| Mass Spectrometry (GC-MS) | Molecular ion peak and fragmentation pattern consistent with the structure of this compound. | [6] |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound, its deprotection to selectively reveal hydroxyl groups, and a representative reaction utilizing the free C-3 hydroxyl group.

Protocol 1: Synthesis of 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose

This protocol describes the acid-catalyzed reaction of D-glucose with acetone (B3395972) to form the di-protected product.

Materials:

-

D-glucose

-

Anhydrous acetone

-

Concentrated sulfuric acid (or other catalysts like ferric chloride)[8]

-

Sodium carbonate (for neutralization)

-

Anhydrous sodium sulfate (B86663) (for drying)

-

Solvents for extraction and recrystallization (e.g., dichloromethane (B109758), cyclohexane)[9]

Procedure:

-

Suspend D-glucose in a significant excess of anhydrous acetone in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid.

-

Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). One study suggests a reaction time of 12 hours at 25 °C.

-

Upon completion, neutralize the reaction mixture by the slow addition of solid sodium carbonate until effervescence ceases.

-

Filter the mixture to remove the inorganic salts and concentrate the filtrate under reduced pressure.

-

Dissolve the resulting syrup in a suitable organic solvent like dichloromethane and wash with water to remove any remaining water-soluble impurities.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Recrystallize the crude product from a suitable solvent system, such as cyclohexane, to yield pure 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose as a white crystalline solid.[9]

Yields: Reported yields for this reaction can vary, with some procedures achieving up to 75.6%. Another ultrasound-assisted synthesis using ferric chloride as a catalyst reported a yield of 75.8%.[8]

Protocol 2: Selective Deprotection of the 5,6-O-Isopropylidene Group

This protocol outlines the selective removal of the terminal isopropylidene group, yielding 1,2-O-isopropylidene-α-D-glucofuranose, which exposes the 5- and 6-hydroxyl groups for further modification.

Materials:

-

1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose

-

Aqueous acetic acid (e.g., 75%)[2] or another suitable acidic reagent

-

Sodium bicarbonate solution (for neutralization)

-

Solvents for extraction (e.g., ethyl acetate)

Procedure:

-

Dissolve this compound in aqueous acetic acid.[2]

-

Stir the reaction mixture at room temperature and monitor the progress by TLC until the starting material is consumed.

-

Carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The resulting product, 1,2-O-isopropylidene-α-D-glucofuranose, can be purified by column chromatography or recrystallization if necessary. A reported yield for this selective hydrolysis is 88%.[2]

Protocol 3: Benzylation of the C-3 Hydroxyl Group

This protocol provides a representative example of modifying the free 3-hydroxyl group, a common step in the synthesis of more complex molecules.

Materials:

-

1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose

-

Sodium hydride (NaH)

-

Benzyl (B1604629) bromide (BnBr)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Ammonium (B1175870) chloride solution (for quenching)

-

Solvents for extraction and purification

Procedure:

-

Dissolve this compound in anhydrous DMF in a flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath and carefully add sodium hydride portion-wise.

-

Allow the mixture to stir at 0 °C for a short period, then add benzyl bromide dropwise.

-

Let the reaction warm to room temperature and stir until TLC analysis indicates the complete consumption of the starting material.

-

Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

After filtration and concentration, the crude product can be purified by column chromatography to yield 3-O-benzyl-1,2:5,6-di-O-isopropylidene-α-D-glucofuranose. This reaction typically proceeds in high yield.[2]

Logical and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key transformations involving this compound.

Caption: Synthesis of this compound from D-glucose.

Caption: Deprotection strategies for this compound.

Caption: General reaction workflow at the C-3 hydroxyl of this compound.

Conclusion

This compound is a cornerstone of modern carbohydrate chemistry, offering a reliable and versatile platform for the synthesis of a myriad of complex organic molecules. Its ease of preparation, well-defined reactivity, and the wealth of available synthetic methodologies make it an indispensable tool for researchers in drug development and fine chemical synthesis. This guide provides the fundamental knowledge and practical protocols to effectively utilize this compound as a strategic protecting group and chiral building block in the pursuit of novel chemical entities.

References

- 1. jps.usm.my [jps.usm.my]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. This compound|582-52-5--Zhejiang Synose Tech Co., Ltd. [deyerchem.com]

- 4. chemscene.com [chemscene.com]

- 5. CAS 582-52-5: this compound | CymitQuimica [cymitquimica.com]

- 6. alpha-D-Glucofuranose, 1,2:5,6-bis-O-(1-methylethylidene)- | C12H20O6 | CID 2723618 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound(582-52-5) 1H NMR spectrum [chemicalbook.com]

- 8. A Novel Procedure for the Synthesis of 1,2:5,6-di-O-Isopropylidene-D-Glucofranose by Ultrasound | Scientific.Net [scientific.net]

- 9. US5399201A - Process for preparing 1,2-5,6-diacetone-D-glucose - Google Patents [patents.google.com]

Methodological & Application

Application Note: Synthesis of 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose (Diacetone-D-glucose)

Introduction

1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose, commonly known as diacetone-D-glucose, is a crucial intermediate in carbohydrate chemistry and is widely used in the synthesis of various sugar derivatives and as a chiral building block in the development of pharmaceuticals.[1][2][3] Its preparation involves the protection of the hydroxyl groups of D-glucose through acetalization with acetone (B3395972), typically in the presence of an acid catalyst.[1][4] This application note provides a detailed protocol for the synthesis of this compound, summarizing various reaction conditions and outlining a standardized experimental procedure.

Data Presentation

The synthesis of this compound can be achieved under various conditions, with different catalysts, temperatures, and reaction times influencing the overall yield. A summary of quantitative data from selected protocols is presented in Table 1 for easy comparison.

Table 1: Summary of Reaction Conditions for the Synthesis of this compound

| Catalyst | Reactant Ratio (Glucose:Acetone) | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| Concentrated Sulfuric Acid | 1:73.5 (molar) | 25 | 12 hours | 75.6% | [5] |

| Boron Trifluoride-diethylether | 1:large excess (solvent) | 90 | 4.5 hours | 58-63% | [1] |

| Boron Trifluoride-diethylether | 1:large excess (solvent) | 85-120 | Not specified | 62% | [4] |

| Sulfuric Acid | 1:9 (molar) | -8 | 45 minutes | Not specified | [6] |

Experimental Protocol

This protocol describes a common method for the synthesis of this compound using concentrated sulfuric acid as the catalyst.

Materials and Reagents:

-

Anhydrous D-glucose

-

Acetone (reagent grade)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Hydroxide (B78521) (NaOH) solution (1%)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Filtration apparatus

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, suspend anhydrous D-glucose in acetone. The molar ratio of glucose to acetone should be approximately 1:74.[5]

-

Catalyst Addition: Cool the flask in an ice bath. Slowly add concentrated sulfuric acid to the stirring suspension. Maintain the temperature at or below 25°C during the addition.[5]

-

Reaction: Allow the mixture to stir at room temperature (approximately 25°C) for 12 hours.[5] Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Neutralization and Work-up: After the reaction is complete, cool the mixture and neutralize the sulfuric acid by slowly adding a 1% sodium hydroxide solution until the pH is neutral.[1]

-

Solvent Removal: Remove the acetone from the reaction mixture using a rotary evaporator.[1]

-

Extraction: Extract the aqueous residue three times with dichloromethane.[1]

-

Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate in vacuo to obtain the crude product.[1]

-